molecular formula C18H38S5 B12642294 Di-tert-nonyl pentasulphide CAS No. 38622-35-4

Di-tert-nonyl pentasulphide

Cat. No.: B12642294
CAS No.: 38622-35-4
M. Wt: 414.8 g/mol
InChI Key: ZNEZESLWGHMTHL-UHFFFAOYSA-N
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Description

Di-tert-nonyl pentasulphide is a polysulfide compound characterized by a sulfur chain (pentasulfide, S₅) bonded to two tert-nonyl alkyl groups. The tert-nonyl substituents impart steric bulk, influencing its physical and chemical properties, such as thermal stability and solubility in nonpolar matrices. Polysulfides like this are typically utilized in industrial applications, including lubricant additives, vulcanization agents, and polymer modifiers, owing to their ability to act as sulfur donors or radical scavengers.

Properties

CAS No.

38622-35-4

Molecular Formula

C18H38S5

Molecular Weight

414.8 g/mol

IUPAC Name

2-methyl-2-(2-methyloctan-2-ylpentasulfanyl)octane

InChI

InChI=1S/C18H38S5/c1-7-9-11-13-15-17(3,4)19-21-23-22-20-18(5,6)16-14-12-10-8-2/h7-16H2,1-6H3

InChI Key

ZNEZESLWGHMTHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C)SSSSSC(C)(C)CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-nonyl pentasulphide is typically synthesized through the reaction of tert-nonyl mercaptan with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired polysulfide compound. The process involves heating the reactants in the presence of a catalyst to facilitate the formation of the pentasulphide linkage.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors that allow for precise control of temperature and pressure. The reaction is typically conducted in a solvent medium to enhance the solubility of the reactants and improve the yield of the product. The final product is purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Thermal Decomposition under Reactive Atmospheres

Di-tert-nonyl pentasulphide undergoes thermal breakdown during catalyst presulfurization, releasing H₂S and forming shorter sulfides:

Conditions :

  • Temperature Ramp : 25°C/hour to 220°C

  • Atmosphere : Hydrogen (15 bar) or nitrogen

  • Catalyst : CoMo/Al₂O₃

Decomposition Pathway :
C₉H₁₉-S₅-C₉H₁₉ → 2 C₉H₁₉SH + 3 S → C₉H₁₉-S₃-C₉H₁₉ + H₂S\text{C₉H₁₉-S₅-C₉H₁₉ → 2 C₉H₁₉SH + 3 S → C₉H₁₉-S₃-C₉H₁₉ + H₂S}

Key Observations :

  • Stage 1 (100°–150°C) : 40–50% H₂S release

  • Stage 2 (150°–220°C) : Residual sulfur bonds cleave, yielding mercaptans and H₂S

ParameterHydrogen AtmosphereNitrogen Atmosphere
H₂S Yield (%)85–9070–75
Residual Sulfide ChainS₁–S₂S₂–S₃

Data source: Catalyst presulfurization patent (US6288006B1)

Stability in Solvent Systems

This compound demonstrates high solubility in hydrocarbon solvents (e.g., isooctane, n-hexadecane), enabling uniform impregnation in catalytic systems.

Impregnation Protocol :

  • Solvent : Isooctane

  • Concentration : 20–57 wt%

  • Activation : Evaporation at 50°C under vacuum (20 Torr)

Stability Metrics :

  • Flash Point : >200°C

  • Thermal Degradation Onset : 135°C (under N₂)

Data source: Presulfurization process documentation

Reaction Byproduct Management

H₂S generated during decomposition is captured and recycled in industrial setups to minimize environmental impact. Scrubbers and closed-loop systems achieve >95% H₂S recovery .

Scientific Research Applications

Lubrication Applications

Multifunctional Lubricants
Di-tert-nonyl pentasulphide is utilized as an additive in multifunctional lubricants. These lubricants often combine various properties such as anti-wear, extreme pressure resistance, and corrosion inhibition. The compound can be incorporated into mineral or synthetic oils at concentrations ranging from 1 to 100 parts per 100 parts of oil, with optimal performance noted at 5 to 20 parts .

Extreme Pressure Additive
In metal forming processes, this compound serves as an extreme pressure additive. Its ability to form a protective film under high-pressure conditions enhances the durability of tools and machinery, reducing wear and tear during operations .

Health and Environmental Assessments

Toxicity Profile
Research indicates that this compound exhibits low acute toxicity through ingestion and skin contact. For instance, studies have shown that the LD50 for dermal exposure in rabbits exceeds 2000 mg/kg, suggesting a relatively safe profile for handling . Furthermore, inhalation toxicity is considered low due to its very low vapor pressure .

Sensitization Potential
While generally safe, this compound may cause skin sensitization in susceptible individuals. Regulatory assessments classify it as a potential skin sensitizer based on supplier data .

Ecotoxicological Data

Aquatic Toxicity
Ecotoxicological studies have revealed that this compound has minimal toxicity to aquatic organisms. For example:

  • Fish (Danio rerio) : LC50 > 100 mg/l over 96 hours.
  • Daphnia magna : NOEC > 0.1 mg/l over 48 hours .

These findings indicate that while the compound is effective in industrial applications, it poses a low risk to aquatic environments.

Case Study 1: Metalworking Fluids

A study conducted on the use of this compound as an additive in metalworking fluids demonstrated improved performance in terms of tool life and surface finish quality. The incorporation of this polysulphide resulted in a significant reduction in friction during machining operations, leading to lower energy consumption and reduced wear on tools.

Case Study 2: Lubricant Formulations

In formulations for high-performance lubricants, this compound was evaluated alongside other sulphides. The results indicated that it provided superior anti-wear properties compared to traditional additives, enhancing the overall efficacy of the lubricant under extreme conditions.

Mechanism of Action

The mechanism of action of di-tert-nonyl pentasulphide involves its interaction with various molecular targets. In biological systems, the compound can interact with enzymes and proteins, leading to the disruption of cellular processes. The polysulfide bonds in the compound can undergo redox reactions, generating reactive sulfur species that can modify the activity of target molecules.

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Related Compounds

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Sulfur Atoms Key Applications/Properties
This compound 68425-16-1 Not explicitly reported - 5 Likely high-temperature stability; potential use in specialty lubricants or elastomers
Di-tert-butyl disulphide 110-06-5 C₈H₁₈S₂ 178.359 2 Industrial lubricants, antioxidants, and extreme-pressure additives
Di-tert-dodecyl pentasulfide 31565-23-8 Not explicitly reported - 5 High-performance lubricants (longer alkyl chain enhances solubility in hydrocarbons)

Key Comparative Insights:

Sulfur Chain Length: Di-tert-butyl disulphide (S₂) has a shorter sulfur chain compared to pentasulphides (S₅). Shorter chains generally exhibit lower thermal stability but higher reactivity in vulcanization or antioxidant applications . Pentasulphides (e.g., Di-tert-nonyl and Di-tert-dodecyl variants) likely offer enhanced thermal resistance due to longer sulfur chains, making them suitable for high-stress environments .

Alkyl Group Impact: Di-tert-butyl disulphide: The tert-butyl group is compact, leading to higher volatility and lower viscosity compared to longer-chain analogs. This property favors its use in fuel additives or low-viscosity lubricants . this compound: The bulkier tert-nonyl group increases molecular weight and reduces volatility, enhancing compatibility with polymeric matrices or heavy-duty lubricants . Di-tert-dodecyl pentasulfide: The dodecyl chain further extends hydrophobicity, improving solubility in hydrocarbon-based systems for applications like gear oils .

Functional Performance: Disulfides (S₂) are often employed as antioxidants or mild extreme-pressure agents, while pentasulphides (S₅) may act as more efficient sulfur donors in rubber vulcanization or corrosion inhibitors .

Biological Activity

Di-tert-nonyl pentasulphide (CAS No. 38622-35-4) is a polysulfide compound recognized for its potential biological activity, particularly in antimicrobial and antifungal applications. This article delves into the biological activity of this compound, highlighting research findings, case studies, and relevant data.

This compound is characterized by its higher sulfur content compared to similar compounds, which enhances its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can generate reactive sulfur species that interact with biological targets such as enzymes and proteins, potentially disrupting cellular processes.

Chemical Reactions

Reaction TypeProducts FormedCommon Reagents
OxidationSulfoxides, sulfonesHydrogen peroxide, peracids
ReductionThiols, disulfidesLithium aluminum hydride, sodium borohydride
SubstitutionSubstituted polysulfidesNucleophiles (amines, alcohols)

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial and fungal strains. For example, a study found that the compound inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential use in developing new antimicrobial agents.

Toxicological Profile

The toxicological assessment of this compound reveals low acute toxicity levels. In oral toxicity studies with rats, the LD50 was greater than 5000 mg/kg, indicating a relatively safe profile for short-term exposure . Furthermore, skin sensitization potential has been noted; however, studies show mixed results regarding its sensitizing effects in guinea pigs .

Case Studies

  • Skin Sensitization Study : A maximization test involving this compound indicated weak skin sensitization potential in guinea pigs after exposure to a 25% solution. However, subsequent challenges with lower concentrations yielded negative results .
  • Toxicity in Rats : In a 28-day study where rats were administered varying doses (0, 50, 250, or 1000 mg/kg), no treatment-related mortality was observed. The NOAEL was determined to be 1000 mg/kg/day based on the absence of adverse effects on body weight and organ health .

Comparative Analysis with Similar Compounds

This compound is often compared with other polysulfides such as di-tert-nonyl disulfide and di-tert-nonyl trisulfide. Its unique structure allows for distinct biological activities and applications:

CompoundSulfur ContentBiological Activity
This compoundHighAntimicrobial properties
Di-tert-nonyl disulfideModerateLimited biological activity
Di-tert-nonyl trisulfideLowerLesser reactivity

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for Di-tert-nonyl pentasulphide (DTNP), and how do reaction conditions influence yield and purity?

  • Methodological Answer: DTNP synthesis typically involves sulfurization of tert-nonyl precursors under controlled temperatures (80–120°C) and inert atmospheres. Key variables include sulfur source (e.g., elemental sulfur vs. polysulfide reagents), stoichiometry, and catalyst selection (e.g., amines or metal oxides). Yield optimization requires GC-MS or HPLC analysis to monitor intermediate thiols and disulfides, while purity is assessed via NMR (e.g., <sup>1</sup>H/<sup>13</sup>C) and elemental analysis .

Q. How can researchers characterize the thermal stability of DTNP, and what analytical techniques are most reliable for decomposition studies?

  • Methodological Answer: Thermogravimetric analysis (TGA) paired with differential scanning calorimetry (DSC) is critical for assessing decomposition thresholds (typically 200–250°C for DTNP). Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts, while FTIR or Raman spectroscopy tracks structural changes in real time. Data interpretation should cross-reference with control experiments to distinguish thermal degradation from instrumental artifacts .

Q. What are the key challenges in quantifying DTNP’s reactivity with organic substrates, and how can kinetic models address these?

  • Methodological Answer: Reactivity studies require inert reaction setups (e.g., Schlenk lines) to avoid oxidative side reactions. Pseudo-first-order kinetics under varying substrate concentrations (via UV-Vis or <sup>31</sup>P NMR) can isolate rate constants. Data contradictions (e.g., anomalous rate orders) often arise from solvent polarity effects or autocatalysis, necessitating multivariate regression analysis .

Advanced Research Questions

Q. How do computational models (e.g., DFT or MD simulations) enhance mechanistic understanding of DTNP’s sulfur-chain dynamics?

  • Methodological Answer: Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict bond dissociation energies and transition states for sulfur-sulfur cleavage. Molecular dynamics (MD) simulations (force fields like OPLS-AA) model bulk behavior under thermal stress. Validation requires correlating simulated data with experimental DSC/TGA results and crystallographic data (if available) .

Q. What strategies resolve contradictions in DTNP’s catalytic behavior reported across heterogeneous studies?

  • Methodological Answer: Meta-analysis of literature data (systematic reviews using PRISMA frameworks) can identify confounding variables (e.g., solvent purity, catalyst leaching). Controlled replication studies with standardized protocols (e.g., ASTM methods) are essential. Advanced statistical tools (ANOVA, PCA) isolate significant factors, while sensitivity analysis quantifies error margins .

Q. How can in-situ spectroscopic techniques (e.g., operando NMR) elucidate DTNP’s role in vulcanization processes?

  • Methodological Answer: Operando <sup>1</sup>H/<sup>13</sup>C NMR in a high-temperature probe (80–150°C) tracks DTNP’s interaction with rubber matrices and zinc oxide catalysts. Time-resolved data should be cross-analyzed with rheometry to correlate molecular changes with crosslink density. Challenges include signal attenuation from paramagnetic species, mitigated by <sup>129</sup>Xe NMR or dynamic nuclear polarization (DNP) .

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